molecular formula C22H17FN4O2S B2859440 1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline CAS No. 849913-98-0

1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline

Cat. No.: B2859440
CAS No.: 849913-98-0
M. Wt: 420.46
InChI Key: ZCRCNOUNNSDKRB-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a sulfonyl group attached to an imidazoquinoxaline core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazoquinoxaline core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and glyoxal, under acidic conditions to form the imidazoquinoxaline core.

    Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a palladium catalyst.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, bases, and acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while reduction of the imidazoquinoxaline core can lead to the formation of corresponding amines.

Scientific Research Applications

1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-benzyl-3-(4-fluorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds, such as:

    1-benzyl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.

    1-benzyl-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline: This compound has a similar structure but with a methyl group instead of a fluorine atom, leading to different chemical and biological properties.

    1-benzyl-3-(4-nitrophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline: This compound has a similar structure but with a nitro group instead of a fluorine atom, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-15-26(14-16-6-2-1-3-7-16)21-22(27)25-20-9-5-4-8-19(20)24-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRCNOUNNSDKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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